molecular formula C15H19FN2O3 B592278 Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1284243-44-2

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Katalognummer B592278
CAS-Nummer: 1284243-44-2
Molekulargewicht: 294.326
InChI-Schlüssel: YWLGMXONVCDCBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate (TBFOPC) is an organic compound with a unique structure and properties. It is an important compound in the field of organic chemistry due to its wide range of applications in scientific research. TBFOPC has been widely studied in fields such as synthetic organic chemistry, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Role in Thrombotic Diseases Treatment

One significant application of the chemical structure related to Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is in the treatment of thrombotic diseases. A study synthesized and evaluated a series of 2-oxopiperazine derivatives, particularly focusing on their ability to inhibit platelet aggregation and their effects on bleeding time. The study found that certain compounds demonstrated potent inhibitory effects on platelet aggregation with a good dissociation between efficacy and bleeding side effects, suggesting potential clinical applications for treating thrombotic diseases (Kitamura et al., 2001).

Potential in Neuropharmacology

Another area of application is in neuropharmacology, particularly in relation to serotonin receptors. WAY100135, a phenylpiperazine derivative closely related to the chemical structure , has been identified as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors. It showed promising activity in binding, functional, and behavioral studies related to serotonin receptors, indicating potential applications in addressing conditions related to serotonin dysregulation (Fletcher et al., 1993).

Broncholytic Agent Development

Additionally, derivatives of amino-halogen substituted phenyl-aminoethanols, similar in structure to Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate, have been explored for their action on adrenergic beta-receptors. Some derivatives demonstrated potent beta 2-mimetic activity and a beta 1-blocking action in the heart, which is comparable to that of clenbuterol. This suggests potential applications in developing broncholytic agents for therapeutic use (Engelhardt, 1984).

Eigenschaften

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGMXONVCDCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (prepared according to procedure reported in JP2005504737, 2.0 g, 9.99 mmol), 1-bromo-4-fluorobenzene (1.748 g, 9.99 mmol), N,N-dimethylethylenediamine (0.070 g, 0.799 mmol) and potassium hydrophosphate (KHPO4) (3.13 g, 17.98 mmol) in toluene (10 ml) was added copper (I)iodide (0.101 g, 0.529 mmol) at 25° C. The reaction mixture was heated to 80° C. for 16 h. Progress of the reaction was monitored by TLC. The reaction mixture was cooled to 25° C., diluted with ethyl acetate (25 ml) and filtered through a plug of celite and concentrated to give crude product. The crude product was purified over silica gel (100-200 mesh) by column chromatography using 30% ethyl acetate in hexane as eluent to obtain the title compound (0.8 g, 27.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.748 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydrophosphate
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.101 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
27.2%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.